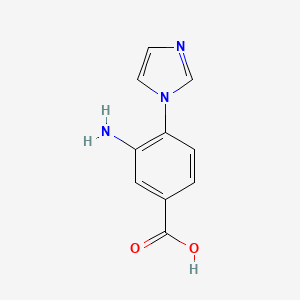

3-Amino-4-imidazol-1-yl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

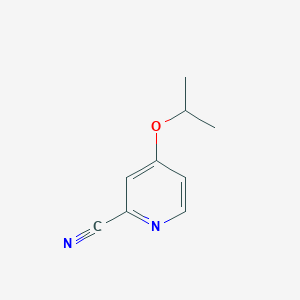

3-Amino-4-imidazol-1-yl-benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C10H9N3O2 and a molecular weight of 203.2 .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-imidazol-1-yl-benzoic acid consists of a benzene ring attached to an imidazole ring and an amino group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

3-Amino-4-imidazol-1-yl-benzoic acid has a melting point of 305 °C (dec.) . It is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis of Metal–Organic Frameworks (MOFs)

AIBA has been utilized in the synthesis of novel Metal–Organic Frameworks (MOFs) . These frameworks exhibit tunable photoluminescence upon thermochromism, which means they change color and fluorescence intensity when subjected to different temperatures . This property is particularly useful in the development of sensors and switches for various applications.

Photoluminescent Materials

Due to its ability to exhibit photoluminescence, AIBA can be incorporated into materials that require light-emitting properties . This includes applications in optoelectronics , such as LEDs and laser materials , where controlled emission of light is crucial .

Therapeutic Drug Synthesis

Imidazole derivatives, like AIBA, are known for their broad range of biological activities. They have been used in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , antitumor , and antidiabetic properties, among others . This makes AIBA a valuable synthon in pharmaceutical research.

Antibacterial Agents

Research has shown that compounds derived from AIBA possess moderate antibacterial activity against various bacterial strains. This opens up possibilities for AIBA’s use in developing new antibacterial drugs or coatings for medical devices to prevent bacterial infections .

Anti-inflammatory and Analgesic Agents

AIBA-related compounds have demonstrated anti-inflammatory and analgesic activities, which could be beneficial in the treatment of conditions like arthritis and other inflammatory diseases. The development of such drugs could provide alternatives with potentially fewer side effects compared to current treatments .

Chemical Sensing

The unique properties of AIBA make it suitable for use in chemical sensors . These sensors can detect changes in the environment, such as pH levels or the presence of specific ions or molecules, making AIBA valuable in environmental monitoring and diagnostics .

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 3-amino-4-imidazol-1-yl-benzoic acid, are known to have a broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .

properties

IUPAC Name |

3-amino-4-imidazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCNVIYJPLBKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-imidazol-1-yl-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2864898.png)